2,2',3,4',5,5',6-Heptachloro-4-biphenylol-13C12

説明

特性

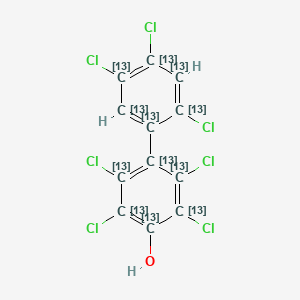

分子式 |

C12H3Cl7O |

|---|---|

分子量 |

423.2 g/mol |

IUPAC名 |

2,3,5,6-tetrachloro-4-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChIキー |

RPXRFGDJHIVRSM-WCGVKTIYSA-N |

異性体SMILES |

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Cl)Cl)O)Cl)Cl |

正規SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 typically involves the chlorination of biphenyl followed by hydroxylation. The reaction conditions often require the use of catalysts and controlled environments to ensure the selective addition of chlorine atoms and the hydroxyl group at the desired positions .

Industrial Production Methods

general methods for producing PCBs involve the use of chlorination reactions under controlled conditions to achieve the desired level of chlorination .

化学反応の分析

Types of Reactions

4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove chlorine atoms.

Substitution: Chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in dechlorinated biphenyls .

科学的研究の応用

4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 has several scientific research applications:

Chemistry: It is used to study the reactivity and stability of PCBs.

Biology: Researchers investigate its effects on biological systems, including its potential toxicity and bioaccumulation.

Medicine: Studies focus on its potential health impacts and mechanisms of toxicity.

Industry: It is used as a reference compound in environmental monitoring and pollution studies.

作用機序

The mechanism of action of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and other toxic metabolites, contributing to its biological effects .

類似化合物との比較

Degree of Chlorination and Substitution Patterns

OH-PCBs vary in chlorine count and substitution patterns, which influence their physicochemical properties and biological activity. Key comparisons include:

Key Findings :

- Bioactivity: Higher chlorination (e.g., heptachloro vs. The 4-OH-HpCB-13C12’s seven chlorines enhance its persistence in lipid-rich tissues compared to less chlorinated analogs .

Functional Group Variations: Hydroxy vs. Methoxy Derivatives

Methoxy-PCBs (MeO-PCBs) are another class of PCB metabolites with distinct properties:

Key Findings :

Isotopic Labeling and Analytical Performance

Stable isotope-labeled OH-PCBs are critical for accurate quantification. Comparisons include:

生物活性

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (commonly referred to as 4-OH-CB187) is a hydroxylated derivative of polychlorinated biphenyls (PCBs), which are environmental pollutants known for their persistence and bioaccumulation in ecosystems. This compound has garnered attention due to its potential biological effects, particularly on endocrine systems and metabolic processes.

- Molecular Formula : C12H3Cl7O

- Molecular Weight : 423.23 g/mol

- CAS Number : 158076-68-7

Hormonal Disruption

Research has indicated that 4-OH-CB187 can significantly affect thyroid hormone levels. A study demonstrated that administration of 1.0 mg/kg of 4-OH-CB187 to mice resulted in decreased serum levels of total thyroxine (T4) and free T4. The mechanism appears to involve increased accumulation of T4 in the liver rather than alterations in the activity of T4-glucuronosyltransferases . Notably, changes in serum binding proteins for T4 were observed, suggesting that 4-OH-CB187 influences the transport and metabolism of thyroid hormones.

Metabolism and Excretion

The metabolism of 4-OH-CB187 has been explored in animal models. In a study involving rats and guinea pigs, it was found that this compound was metabolized primarily to 4'-OH-2,2',3,3',5,5',6-heptachlorobiphenyl (CB178) and other minor metabolites. Notably, the liver concentrations of these metabolites were significantly higher in guinea pigs compared to rats . The study also tracked the excretion patterns in feces and serum over a period of 30 days post-administration.

Case Study 1: Thyroid Hormone Disruption

In a controlled experiment with C57BL/6 and DBA/2 mice, the administration of 4-OH-CB187 led to a notable decrease in serum T4 levels four days post-treatment. The study highlighted that this effect was consistent across different strains of mice but was not observed in TTR-deficient mice, indicating a potential pathway through which this compound exerts its effects on thyroid function .

| Parameter | C57BL/6 Mice | DBA/2 Mice | TTR-Deficient Mice |

|---|---|---|---|

| Serum T4 Level (ng/mL) | Decreased | Decreased | No change |

| Liver T4 Accumulation | Increased | Increased | No change |

Case Study 2: Distribution in Animal Models

Another study focused on the distribution and excretion of metabolites derived from intraperitoneal dosing of 4-OH-CB187 in rats and guinea pigs. This research revealed that after four days, significant amounts of CB178 were present in the liver and serum, with variations between species highlighting differences in metabolism .

Toxicological Profile

The toxicological implications of 4-OH-CB187 have been assessed through various studies. It is classified as a hazardous substance with potential long-term effects on aquatic life and human health due to its endocrine-disrupting properties. Safety data sheets indicate risks such as skin irritation and potential carcinogenicity associated with exposure to PCBs and their derivatives .

Q & A

Q. How is the 13C12-labeled form synthesized and characterized for environmental exposure studies?

The compound is synthesized via hydroxylation of a fully chlorinated biphenyl precursor (e.g., 2,2',3,4',5,5',6-heptachlorobiphenyl) using microbial or chemical methods. The 13C12 isotopic label is introduced during synthesis to ensure isotopic purity (>99%). Characterization involves high-resolution mass spectrometry (HRMS) to confirm the molecular ion at m/z 429.7847 (C12H3Cl7O) and nuclear magnetic resonance (NMR) to verify hydroxylation at the 4-position. Structural validation includes comparing retention times and fragmentation patterns with unlabeled analogs using GC-MS or LC-HRMS .

Q. What analytical techniques are recommended for detecting this compound in environmental matrices?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard, with electrospray ionization (ESI) in negative mode optimizing detection of the deprotonated ion [M-H]⁻. For example, the compound elutes at ~33.2 minutes in C18 reverse-phase columns and exhibits a characteristic isotopic cluster due to seven chlorine atoms. Quantification is performed using a calibration curve spanning 1–100 ng/mL, with deuterated or 13C-labeled surrogates (e.g., [13C12]-4-hydroxy-PeCB) for recovery correction .

Q. Why is isotopic labeling critical in metabolic and environmental exposure studies?

The 13C12 label minimizes matrix interference in mass spectrometry by providing a distinct isotopic signature, enabling precise quantification in complex biological or environmental samples. For metabolic studies, it allows tracking of hydroxylated metabolites (e.g., 3'-OH-CB51) without interference from endogenous compounds. In environmental analyses, it serves as an internal standard to correct for extraction efficiency losses, typically spiked at 10 ng/mL in acetonitrile-based mixtures .

Advanced Research Questions

Q. How can researchers design experiments to investigate species-specific metabolic differences in PCB hydroxylation?

Use recombinant cytochrome P450 enzymes (e.g., human CYP2B6 vs. rat CYP2B1) expressed in insect cell microsomes. Incubate the compound with NADPH-supplemented microsomes and monitor hydroxylation kinetics via LC-HRMS. Key parameters:

- Substrate concentration : 10–100 µM to assess Michaelis-Menten kinetics.

- Metabolite identification : Compare retention times and m/z with synthesized standards (e.g., 3′-OH-CB51).

- Enantioselectivity : Chiral columns (e.g., Chiralpak IA) resolve enantiomers, with rat CYP2B1 showing higher selectivity for (+)-enantiomers than human CYP2B6 .

Q. What methodological challenges arise when quantifying this compound in neurodevelopmental toxicity models?

In human embryonic stem cell (hESC)-derived neuronal models, challenges include:

- Low abundance : The compound’s neurotoxic effects occur at sub-µM concentrations, requiring ultrasensitive HRMS with a detection limit <0.1 ng/mL.

- Matrix complexity : Co-eluting lipids and proteins necessitate solid-phase extraction (SPE) using C18 cartridges and methanol-based elution.

- Transcriptomic interference : RNA-seq data must differentiate direct compound effects from solvent (e.g., DMSO) artifacts. Computational tools like weighted gene co-expression network analysis (WGCNA) identify pathways (e.g., ERK signaling) perturbed by exposure .

Q. How can data contradictions between environmental and biological samples be resolved?

Contradictions often stem from matrix effects or differential metabolite stability. Strategies include:

- Surrogate standardization : Spike [13C12]-labeled analogs (1.00 µg/mL in acetone) during sample preparation to correct for recovery variations.

- Stability testing : Assess compound degradation under varying pH and temperature; for example, the hydroxyl group is prone to oxidation at pH >7.

- Inter-laboratory validation : Use harmonized protocols, such as those from the Japanese Environmental Agency, which specify 1.00 µg/mL surrogate stock solutions and strict QC criteria (e.g., RSD <15% for replicate injections) .

Q. What advanced techniques elucidate structural interactions in enantioselective hydroxylation?

Molecular docking simulations with CYP2B6/2B1 crystal structures predict binding orientations. Pair with mutagenesis (e.g., F206L in CYP2B6) to validate residues critical for enantioselectivity. Experimental validation involves synthesizing both enantiomers and comparing hydroxylation rates via chiral LC-MS. For example, rat CYP2B1 hydroxylates the (+)-enantiomer 3-fold faster than the (-)-form, while human CYP2B6 shows no preference .

Q. Data Integration Example

- Environmental Analysis : In stormwater runoff studies, the compound is detected at 0.9 µg/L using LC-HRMS (m/z 429.7847) with a recovery of 85–95% when using [13C12]-labeled surrogates .

- Toxicology : hESC-derived neuronal spheres exposed to 1 µM 4OH-PCB187 show a 2.5-fold upregulation of ID2, a neurodevelopmental marker, via RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。